
(5,6-Dimethyl-1h-benzotriazol-1-yl)(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5,6-Dimethyl-1h-benzotriazol-1-yl)(phenyl)methanone is a heterocyclic compound that features a benzotriazole ring substituted with dimethyl groups at positions 5 and 6, and a phenylmethanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5,6-Dimethyl-1h-benzotriazol-1-yl)(phenyl)methanone typically involves the condensation of 5,6-dimethyl-1H-benzotriazole with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
(5,6-Dimethyl-1h-benzotriazol-1-yl)(phenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The benzotriazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products
Oxidation: Oxidized derivatives of the benzotriazole ring.
Reduction: Alcohol derivatives of the compound.
Substitution: Various substituted benzotriazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(5,6-Dimethyl-1h-benzotriazol-1-yl)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors and UV stabilizers.
Mecanismo De Acción
The mechanism of action of (5,6-Dimethyl-1h-benzotriazol-1-yl)(phenyl)methanone involves its interaction with molecular targets such as enzymes or receptors. The benzotriazole ring can form π-π stacking interactions and hydrogen bonds with biological molecules, leading to inhibition or modulation of their activity. This compound may also bind to DNA grooves, exhibiting cytotoxic properties through DNA cleavage.
Comparación Con Compuestos Similares
Similar Compounds
(1H-benzo[d]imidazol-2-yl)(phenyl)methanone: Similar structure but with an imidazole ring instead of a benzotriazole ring.
(5,6-Dimethyl-1H-benzotriazole): Lacks the phenylmethanone group.
(2-mercapto-1H-benzo[d]imidazol-6-yl)(phenyl)methanone): Contains a mercapto group instead of dimethyl groups.
Uniqueness
(5,6-Dimethyl-1h-benzotriazol-1-yl)(phenyl)methanone is unique due to the presence of both dimethyl groups and a phenylmethanone group, which confer specific chemical properties and reactivity
Propiedades
Número CAS |
5074-25-9 |
|---|---|
Fórmula molecular |
C15H13N3O |
Peso molecular |
251.28 g/mol |
Nombre IUPAC |
(5,6-dimethylbenzotriazol-1-yl)-phenylmethanone |
InChI |
InChI=1S/C15H13N3O/c1-10-8-13-14(9-11(10)2)18(17-16-13)15(19)12-6-4-3-5-7-12/h3-9H,1-2H3 |
Clave InChI |
BIWLDPOPZDFCEM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1C)N(N=N2)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


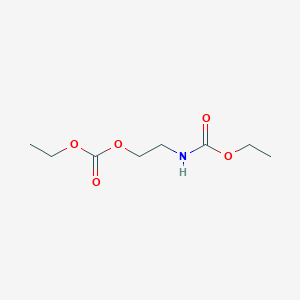
![2,5-Bis[methyl(propan-2-yl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14731577.png)
![2-[1,3-Benzodioxol-4-yl(hydroxy)methyl]naphthalene-1,4-dione](/img/structure/B14731583.png)
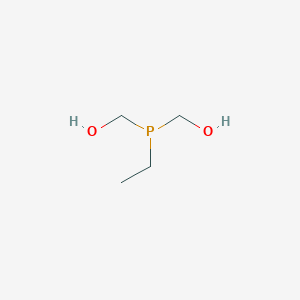
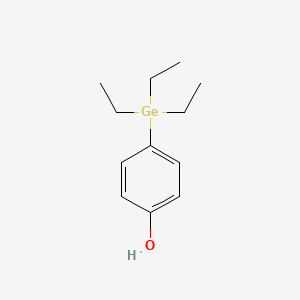

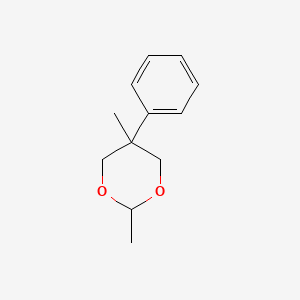



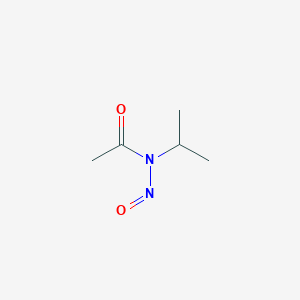
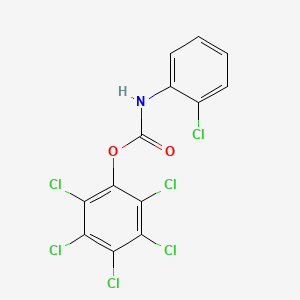
![3,4,6-Trichloro-2-[(2,3,5-trichloro-6-methoxyphenyl)methyl]phenol](/img/structure/B14731641.png)

